RH 795

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

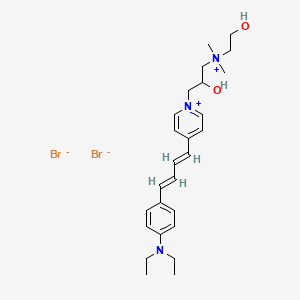

C26H39Br2N3O2 |

|---|---|

Poids moléculaire |

585.4 g/mol |

Nom IUPAC |

[3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]-(2-hydroxyethyl)-dimethylazanium;dibromide |

InChI |

InChI=1S/C26H39N3O2.2BrH/c1-5-28(6-2)25-13-11-23(12-14-25)9-7-8-10-24-15-17-27(18-16-24)21-26(31)22-29(3,4)19-20-30;;/h7-18,26,30-31H,5-6,19-22H2,1-4H3;2*1H/q+2;;/p-2 |

Clé InChI |

GUONZJTUJVLVJD-UHFFFAOYSA-L |

SMILES isomérique |

CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C=C2)CC(C[N+](C)(C)CCO)O.[Br-].[Br-] |

SMILES canonique |

CCN(CC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CC(C[N+](C)(C)CCO)O.[Br-].[Br-] |

Origine du produit |

United States |

Foundational & Exploratory

RH 795: A Technical Guide to its Mechanism of Action and Application in Neuronal Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH 795 is a lipophilic, styryl dye renowned for its utility as a fast-response potentiometric probe in the functional imaging of neurons.[1] As a member of the voltage-sensitive dye (VSD) family, this compound enables the real-time monitoring of transmembrane potential changes, offering a powerful tool for investigating neuronal signaling and network dynamics. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its operational principles and application workflows.

Core Mechanism of Action: Electrochromism

The voltage-sensing capability of this compound is rooted in an electrochromic mechanism , also known as the molecular Stark effect. This process involves a direct interaction between the dye's chromophore and the electric field across the neuronal membrane.

This compound is an amphiphilic molecule, possessing both a lipophilic tail that anchors it within the cell membrane and a hydrophilic portion that positions the chromophore within the membrane's electric field. The chromophore of this compound has an asymmetrical charge distribution in its ground state. When the transmembrane potential changes, the strong electric field across the membrane alters the energy levels of the dye's molecular orbitals. This perturbation of the electronic structure leads to a rapid shift in the dye's absorption and emission spectra.

Specifically, depolarization of the neuronal membrane typically causes a hypsochromic (blue) shift in the excitation spectrum, while hyperpolarization results in a bathochromic (red) shift. By exciting the dye at a fixed wavelength on the edge of its absorption spectrum and measuring the resulting fluorescence intensity, these spectral shifts are translated into changes in fluorescence, providing a real-time optical readout of neuronal activity. The response time of this mechanism is in the sub-millisecond range, making it ideal for tracking fast neuronal events such as action potentials.

Physicochemical and Photophysical Properties

| Property | Value | Notes |

| Chemical Name | N-(3-Sulfopropyl)-4-(4-(dibutylamino)styryl)pyridinium betaine | |

| Molecular Formula | C26H39N3O3S | |

| Molecular Weight | 485.68 g/mol | |

| CAS Number | 172807-13-5 | [2] |

| Excitation Maximum (in Methanol) | 530 nm | [2] |

| Emission Maximum (in Methanol) | 712 nm | [2] |

| Spectral Shift in Membrane | Blue-shift of up to 20 nm for excitation and 80 nm for emission | [2] |

| Fractional Fluorescence Change (ΔF/F) per 100 mV | ~3% (for the similar dye RH 237) | [3] |

| Phototoxicity | Weaker and slower developing compared to Di-4-ANEPPS | [4] |

| Bleaching | Slower bleaching compared to Di-4-ANEPPS | [4] |

Experimental Protocols

In Vitro Brain Slice Imaging with this compound

This protocol is adapted from a method for VSD imaging in brain slices combined with whole-cell patch recording.[5]

1. Slice Preparation:

- Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

- Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome in ice-cold ACSF.

- Transfer slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour before staining.

2. Staining Procedure:

- Prepare a stock solution of this compound in DMSO.

- Dilute the stock solution in ACSF to a final concentration of 0.02-0.2 mg/mL.

- Incubate the slices in the staining solution for 20-30 minutes at room temperature, protected from light.

- Transfer the stained slices to the recording chamber and perfuse with oxygenated ACSF.

3. Imaging:

- Use an epifluorescence microscope equipped with a high-speed CCD camera.

- Excite the dye using a wavelength on the red edge of its absorption spectrum (e.g., 620-640 nm).

- Collect the emitted fluorescence using a long-pass filter (e.g., >665 nm).

- Acquire images at a high frame rate (e.g., 100-500 Hz) to capture fast neuronal dynamics.

- Simultaneous whole-cell patch-clamp recordings can be performed to correlate the optical signals with intracellular voltage changes.

In Vivo Neuronal Imaging with this compound (Generalized Protocol)

1. Animal Preparation:

- Anesthetize the animal and mount it in a stereotaxic frame.

- Perform a craniotomy to expose the brain region of interest.

- Carefully remove the dura mater.

2. Dye Application:

- Prepare a solution of this compound in saline or ACSF.

- Apply the dye solution directly to the exposed cortical surface. The concentration and volume will need to be optimized for the specific application.

- Allow the dye to incubate for 60-90 minutes.

- After incubation, wash the cortical surface with dye-free ACSF to remove excess dye.

3. Imaging:

- Use a suitable in vivo imaging setup, such as a two-photon microscope or a wide-field fluorescence microscope.

- Use an appropriate excitation wavelength and emission filter combination for this compound.

- Acquire time-series images to record spontaneous or stimulus-evoked neuronal activity.

- Minimize light exposure to reduce phototoxicity and photobleaching, especially for long-term imaging experiments.[4]

Visualizations

Mechanism of Action: Electrochromic Shift

Caption: Electrochromic mechanism of this compound voltage sensitivity.

Experimental Workflow for In Vitro Brain Slice Imaging

Caption: Workflow for in vitro neuronal imaging with this compound.

Conclusion

This compound stands as a valuable tool for neuroscientists, offering a means to optically record neuronal activity with high temporal resolution. Its mechanism of action, based on the electrochromic effect, allows for the direct visualization of membrane potential dynamics. While a comprehensive quantitative characterization of its photophysical properties remains an area for further investigation, its qualitative advantages, such as lower phototoxicity and bleaching, make it particularly suitable for long-term imaging studies. The protocols outlined in this guide provide a foundation for the successful application of this compound in both in vitro and in vivo experimental paradigms, paving the way for new discoveries in neuronal function and dysfunction.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with whole-cell patch recording - PMC [pmc.ncbi.nlm.nih.gov]

RH 795 Voltage-Sensitive Dye: A Comprehensive Technical Guide

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

RH 795 is a fast-response, potentiometric probe belonging to the styryl dye family, widely utilized for the functional imaging of neuronal activity.[1] As a voltage-sensitive dye (VSD), it offers the significant advantage of monitoring membrane potential changes across large neuronal populations with high temporal and spatial resolution. This capability makes it an invaluable tool in neuroscience research for investigating neural circuits, synaptic transmission, and action potential propagation. Unlike some other VSDs, such as RH414, this compound is noted for its reduced physiological side effects, as it does not induce arterial constriction during cortical staining.[1] Furthermore, its favorable phototoxic and bleaching characteristics make it a better candidate for long-term imaging experiments compared to dyes like Di-4-ANEPPS.[2]

Core Properties and Specifications

This compound is a dialkylaminophenylpolyenylpyridinium dye with the chemical formula C₂₆H₃₉Br₂N₃O₂ and a molecular weight of 585.42 g/mol .[1][3] It is an orange-red solid that is soluble in water, as well as in organic solvents like DMSO and DMF.[1][3] For optimal stability, it should be stored at -20°C and protected from light.[1][3]

Photophysical Properties

The photophysical characteristics of this compound are crucial for its application in fluorescence microscopy. Like other styryl dyes, its spectral properties are highly dependent on the local environment.

| Property | Value | Notes |

| Chemical Formula | C₂₆H₃₉Br₂N₃O₂ | |

| Molecular Weight | 585.42 g/mol | [1][3] |

| CAS Number | 172807-13-5 | [1][3] |

| Excitation Maximum (λex) | ~530 nm (in Methanol) | In cell membranes, the excitation is typically blue-shifted by as much as 20 nm.[1] |

| Emission Maximum (λem) | ~712 nm (in Methanol) | In cell membranes, the emission is typically blue-shifted by as much as 80 nm.[1] |

| Molar Extinction Coefficient (ε) | Not explicitly reported in the reviewed literature. | |

| Quantum Yield (Φ) | Not explicitly reported in the reviewed literature. | |

| Solubility | Water, DMSO, DMF | [1][3] |

| Appearance | Orange-red solid | [1] |

Mechanism of Action: Electrochromism

The voltage-sensing capability of this compound is based on an electrochromic mechanism. As a lipophilic molecule with a charged headgroup, it partitions into the outer leaflet of the neuronal membrane. The dye's chromophore, a conjugated system of double bonds, possesses a significant dipole moment in its ground and excited states.

Changes in the transmembrane potential alter the electric field across the membrane. This electric field interacts with the dye's dipole moment, causing a shift in the energy levels of its molecular orbitals. This phenomenon, known as the Stark effect, leads to a change in the dye's absorption and emission spectra. Specifically, depolarization of the neuron typically causes a blue shift in the excitation spectrum and a decrease in fluorescence intensity, while hyperpolarization can lead to a red shift and an increase in fluorescence. This rapid change in fluorescence allows for the real-time optical recording of neuronal electrical activity.

Mechanism of this compound voltage sensing.

Experimental Protocols

The following provides a generalized yet detailed protocol for using this compound for voltage-sensitive dye imaging in neuronal preparations, such as brain slices. It is important to note that optimal concentrations and incubation times may vary depending on the specific tissue and experimental setup, and therefore, empirical optimization is recommended.

Dye Solution Preparation

-

Stock Solution: Prepare a stock solution of this compound in DMSO or distilled water at a concentration of 1-10 mg/mL.

-

Working Solution: On the day of the experiment, dilute the stock solution in artificial cerebrospinal fluid (aCSF) or the appropriate physiological saline to a final working concentration. A typical starting concentration is in the range of 0.1-1 mg/mL, which should be optimized for your specific preparation.

Staining of Brain Slices

-

Slice Preparation: Prepare acute brain slices using standard vibratome sectioning techniques in ice-cold, oxygenated aCSF.

-

Incubation: Transfer the slices to a staining chamber containing the this compound working solution.

-

Staining Duration: Incubate the slices for 30-90 minutes at room temperature or 37°C. The optimal time will depend on the desired staining depth and tissue type. Gentle agitation during incubation can improve staining uniformity.

-

Washing: After incubation, transfer the slices to a holding chamber with fresh, oxygenated aCSF for at least 30 minutes to wash out excess dye and allow for recovery.

Imaging Setup and Data Acquisition

-

Microscope: Use an upright or inverted fluorescence microscope equipped with a high-speed camera (e.g., CCD or sCMOS) capable of acquiring images at several hundred to a thousand frames per second.

-

Light Source: A stable, high-intensity light source, such as a mercury or xenon arc lamp, or an LED, is required.

-

Filters: Use an appropriate filter set for this compound. Based on its spectral properties, a suitable combination would be an excitation filter around 510-550 nm and a long-pass emission filter starting from ~650 nm.

-

Data Acquisition:

-

Place the stained and washed brain slice in the recording chamber on the microscope stage and perfuse with oxygenated aCSF.

-

Locate the region of interest.

-

Acquire a baseline fluorescence recording.

-

Stimulate the neurons (e.g., electrically or with a puff of neurotransmitter) while recording the fluorescence changes at a high frame rate.

-

Record for a defined period to capture the neuronal response.

-

Data Analysis

-

Signal Processing: The raw fluorescence data will show small changes in intensity. The signal-to-noise ratio can be improved by averaging multiple trials.

-

Normalization: The fluorescence signal (F) is typically expressed as a fractional change relative to the baseline fluorescence (F₀), calculated as ΔF/F = (F - F₀) / F₀.

-

Visualization: The ΔF/F values can be plotted over time to visualize the voltage transients or used to create pseudo-color maps of neuronal activity across the imaged area.

Experimental workflow for this compound imaging.

Applications in Neuroscience and Drug Development

The ability of this compound to report neuronal activity with high fidelity has led to its use in a variety of research areas:

-

Mapping Neuronal Circuits: By imaging large areas of the brain, researchers can map the spatiotemporal patterns of activity in response to sensory stimuli or during specific behaviors.

-

Studying Synaptic Plasticity: this compound can be used to monitor changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD).

-

Investigating Neuronal Oscillations: The high temporal resolution of this compound imaging allows for the study of brain rhythms and their role in cognitive processes.

-

Drug Screening: In the context of drug development, this compound can be used in high-throughput screening assays to assess the effects of compounds on neuronal excitability and network function. This is particularly valuable for identifying potential neuroactive drugs and for neurotoxicity studies.

This compound is a powerful and versatile voltage-sensitive dye that provides a direct optical readout of neuronal membrane potential. Its favorable properties, including fast response times, reduced phototoxicity, and minimal physiological side effects, make it an excellent choice for a wide range of applications in neuroscience and drug discovery. By following well-defined experimental protocols and understanding its mechanism of action, researchers can leverage this compound to gain valuable insights into the complex dynamics of the nervous system.

References

An In-Depth Technical Guide to the Spectral Properties of RH 795 Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH 795 is a lipophilic styryl dye belonging to the family of fast-response voltage-sensitive dyes (VSDs). These dyes are invaluable tools in neuroscience and drug discovery for monitoring real-time changes in membrane potential across neuronal populations. By intercalating into the cell membrane, this compound exhibits changes in its fluorescence properties in response to electrical potential shifts, enabling the visualization of neuronal activity with high spatial and temporal resolution. This technical guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its application, and a conceptual framework for its mechanism of action.

Data Presentation: Core Photophysical Properties

The quantitative photophysical parameters of this compound are crucial for designing and interpreting fluorescence imaging experiments. While there are discrepancies in the reported spectral maxima, the following tables summarize the available data. It is important to note that the spectral properties of styryl dyes like this compound are highly sensitive to their environment, particularly the polarity and viscosity of the surrounding medium.

Table 1: Spectral Properties of this compound

| Property | Value | Solvent/Environment | Notes |

| Excitation Maximum (λex) | ~530 nm[1] | Methanol | Spectra can be blue-shifted by as much as 20 nm in cell membranes.[1] |

| ~486 nm[2] | Not specified | ||

| Emission Maximum (λem) | ~712 nm[1] | Methanol | Spectra can be blue-shifted by as much as 80 nm in cell membranes.[1] |

| ~689 nm[2] | Not specified | ||

| Molar Absorptivity (ε) | Not readily available in reviewed literature. | This value is essential for determining the dye concentration from absorbance measurements. | |

| Fluorescence Quantum Yield (Φf) | Not readily available in reviewed literature. | This value represents the efficiency of fluorescence emission and is critical for assessing the brightness of the dye. | |

| Stokes Shift | ~182 nm (in Methanol) | Calculated from λex = 530 nm and λem = 712 nm | A large Stokes shift is advantageous as it minimizes the overlap between excitation and emission spectra, improving the signal-to-noise ratio. |

| ~203 nm | Calculated from λex = 486 nm and λem = 689 nm |

Note on Spectral Discrepancies: The variation in reported excitation and emission maxima may be attributed to differences in the solvent used for measurement and the specific instrumentation. It is recommended that users empirically determine the optimal excitation and emission settings for their specific experimental setup and sample type.

Mechanism of Action: Visualizing Voltage Changes

The voltage sensitivity of this compound and other styryl dyes is based on an electrochromic mechanism. The dye molecule possesses a chromophore with a significant change in dipole moment upon electronic excitation. When embedded in the cell membrane, the electric field across the membrane influences the energy levels of the dye's ground and excited states. A change in membrane potential alters this electric field, leading to a shift in the absorption and emission spectra of the dye. This spectral shift is detected as a change in fluorescence intensity at a given excitation and emission wavelength.

References

RH 795: A Technical Guide to its Fluorescent Properties for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent properties of RH 795, a lipophilic styryl dye widely utilized as a potentiometric indicator for functional imaging of neurons and other excitable cells. This document collates key spectral data, outlines detailed experimental protocols, and presents visual representations of its application and mechanism of action to support researchers in its effective implementation.

Core Properties of this compound

This compound is a fast-responding voltage-sensitive dye that partitions into the outer leaflet of the plasma membrane. Its fluorescence intensity is modulated by changes in the transmembrane electrical potential, making it a valuable tool for monitoring neuronal activity and investigating the effects of compounds on cellular excitability.

Spectral Characteristics

The fluorescence spectrum of this compound is environmentally sensitive, exhibiting shifts in its excitation and emission maxima depending on the solvent and its association with cellular membranes. In methanol, the dye has an excitation maximum at approximately 530 nm and an emission maximum at 712 nm.[1] When incorporated into a lipid bilayer, such as a cell membrane, the spectrum undergoes a blue shift. The excitation peak in a cellular environment is reported to be around 486 nm, with the corresponding emission peak at approximately 689 nm.[2] It is crucial to consider these distinct spectral properties when designing experimental setups for cellular imaging.

| Property | Value (in Methanol) | Value (in Cell Membrane) | Reference |

| Excitation Maximum (λex) | ~530 nm | ~486 nm | [1][2] |

| Emission Maximum (λem) | ~712 nm | ~689 nm | [1][2] |

| Quantum Yield (Φ) | Not available in searched literature | Not available in searched literature | |

| Molar Extinction Coefficient (ε) | Not available in searched literature | Not available in searched literature |

Note: Despite a comprehensive literature search, specific values for the quantum yield and molar extinction coefficient of this compound could not be located. These parameters are crucial for the quantitative analysis of fluorescence and their absence should be taken into consideration during experimental design.

Experimental Protocols

Measuring the Fluorescence Spectrum of this compound

This protocol provides a general framework for determining the fluorescence excitation and emission spectra of this compound in a solution.

Materials:

-

This compound dye

-

Spectroscopy-grade methanol

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in spectroscopy-grade methanol at a concentration of 1 mM. Protect the solution from light.

-

Working Solution Preparation: Dilute the stock solution in methanol to a final concentration in the low micromolar range (e.g., 1-10 µM) in a quartz cuvette. The optimal concentration should be determined empirically to ensure a sufficient signal without inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (~712 nm for methanol).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 600 nm).

-

Record the fluorescence intensity at each excitation wavelength.

-

The wavelength with the highest fluorescence intensity corresponds to the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (~530 nm for methanol).

-

Scan a range of emission wavelengths (e.g., 600 nm to 800 nm).

-

Record the fluorescence intensity at each emission wavelength.

-

The wavelength with the highest fluorescence intensity corresponds to the emission maximum.

-

-

Data Analysis: Plot the fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.

Membrane Potential Imaging using this compound

This protocol outlines a general procedure for staining cells with this compound and imaging changes in membrane potential.

Materials:

-

Cultured cells (e.g., neurons, cardiomyocytes) on a suitable imaging substrate (e.g., glass-bottom dish)

-

This compound stock solution (in DMSO or water)

-

Physiological saline solution appropriate for the cells (e.g., Hanks' Balanced Salt Solution, Artificial Cerebrospinal Fluid)

-

Fluorescence microscope equipped with appropriate filters for this compound (excitation ~480/40 nm, emission >650 nm), a light source, and a sensitive camera.

-

Reagents for stimulating or inhibiting cellular activity (e.g., high potassium solution, neurotransmitters, ion channel modulators)

Procedure:

-

Dye Loading:

-

Prepare a working solution of this compound in the physiological saline solution at a final concentration typically in the range of 1-10 µM. The optimal concentration and loading time should be determined empirically for the specific cell type to achieve adequate staining with minimal toxicity.[3]

-

Incubate the cells with the this compound loading solution for 5-30 minutes at room temperature or 37°C, protected from light.

-

Wash the cells gently with fresh physiological saline to remove excess dye.

-

-

Imaging:

-

Mount the stained cells on the fluorescence microscope.

-

Acquire a baseline fluorescence image.

-

Initiate a time-lapse image acquisition sequence.

-

Apply the stimulating or inhibiting reagent to the cells while continuing to record images.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of individual cells or regions of interest over time.

-

Express the change in fluorescence as a relative change from the baseline (ΔF/F₀), where ΔF is the change in fluorescence and F₀ is the initial fluorescence.

-

Correlate the changes in fluorescence intensity with the expected physiological response (depolarization or hyperpolarization).

-

Visualizing Workflows and Principles

To aid in the conceptual understanding of this compound's application, the following diagrams illustrate the experimental workflow for membrane potential imaging and the underlying principle of voltage-sensitive dye function.

References

principle of potentiometric dyes like RH 795

An In-depth Technical Guide on the Core Principles of Potentiometric Dyes: The Case of RH 795

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, quantitative properties, and experimental applications of potentiometric dyes, with a specific focus on the styryl dye this compound. This document is intended to serve as a technical resource for professionals engaged in neuroscience research and drug development.

Core Principles of Potentiometric Dyes

Potentiometric dyes, also known as voltage-sensitive dyes (VSDs), are fluorescent molecules that report changes in membrane potential as alterations in their fluorescence properties. These dyes are invaluable tools for monitoring electrical activity in excitable cells, such as neurons and cardiomyocytes, with high spatial and temporal resolution.

Mechanism of Action: The Electrochromic Effect (Stark Effect)

The primary mechanism by which fast-response potentiometric dyes like this compound operate is the electrochromic effect , also known as the Stark effect.[1][2] This phenomenon describes the shifting of a molecule's absorption and emission spectra due to a change in the local electric field.[1][2]

-

Dye Insertion and Orientation: this compound is an amphiphilic molecule that inserts into the outer leaflet of the cell membrane. Its hydrophobic tail anchors it within the lipid bilayer, while its charged chromophore is positioned near the membrane surface. This orientation is crucial for the electrochromic effect.

-

Electric Field Influence: The cell membrane maintains a significant electric field (the membrane potential). Changes in this potential, such as during an action potential, alter the electric field experienced by the dye's chromophore.

-

Spectral Shift: The change in the electric field causes a shift in the energy levels of the dye's electrons. This results in a shift of both the absorption and emission spectra. For this compound, depolarization typically causes a blue-shift in the fluorescence spectrum. By exciting the dye at the red edge of its absorption spectrum, this blue-shift leads to a decrease in fluorescence intensity, providing a sensitive readout of voltage changes.[1][3]

Quantitative Properties of this compound

Summarizing the key quantitative properties of this compound is essential for experimental design and data interpretation.

| Property | Value | Notes |

| Excitation Wavelength (λex) | ~530 nm (in Methanol) | In cell membranes, the excitation spectrum is typically blue-shifted by about 20 nm.[4] |

| Emission Wavelength (λem) | ~712 nm (in Methanol) | In cell membranes, the emission spectrum is blue-shifted by as much as 80 nm.[4] |

| Voltage Sensitivity | ~2-10% ΔF/F per 100 mV | This is a typical range for fast-response styryl dyes. The exact value can vary depending on the cell type and experimental conditions.[1] |

| Response Time | Fast-responding | While a precise value in milliseconds is not readily available in the literature, this compound is characterized as a fast-response probe suitable for monitoring rapid neuronal signaling.[4] |

| Quantum Yield | Not explicitly reported for this compound | The quantum yield of styryl dyes is generally low in aqueous solutions and increases upon binding to membranes. |

| Photostability | Moderate | This compound is considered to have good photostability, making it suitable for longer-term imaging experiments compared to some other dyes. |

Experimental Protocols

This section provides detailed methodologies for the application of this compound in neuronal preparations.

Staining of Cultured Neurons

This protocol is adapted from general live-cell staining procedures and should be optimized for your specific cell type and culture conditions.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or desired imaging buffer

-

Cultured neurons on coverslips

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution in HBSS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Cell Washing: Gently wash the cultured neurons twice with pre-warmed HBSS to remove any residual culture medium.

-

Staining: Replace the wash buffer with the this compound staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type.

-

Washing: After incubation, gently wash the cells three times with pre-warmed HBSS to remove any unbound dye.

-

Imaging: The stained cells are now ready for imaging. It is recommended to image the cells in HBSS or a similar physiological buffer.

Staining of Acute Brain Slices

This protocol provides a general guideline for staining acute brain slices with this compound.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Artificial cerebrospinal fluid (aCSF)

-

Acute brain slices (200-400 µm thick)

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution in aCSF to a final concentration of 10-50 µM.

-

Slice Recovery: Allow the acute brain slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

-

Staining: Transfer the slices to the this compound staining solution and incubate for 30-60 minutes at room temperature, with continuous oxygenation and protection from light.

-

Washing: After staining, transfer the slices back to fresh, oxygenated aCSF and allow them to wash for at least 30 minutes before imaging.

-

Imaging: Mount the stained slice in a recording chamber with continuous perfusion of oxygenated aCSF for imaging.

Data Analysis Workflow

The analysis of voltage-sensitive dye imaging data typically involves several key steps to extract meaningful physiological information.

1. Pre-processing:

-

Motion Correction: Correct for any movement artifacts in the recorded image series.

-

Bleaching Correction: Correct for the gradual decrease in fluorescence intensity due to photobleaching.

-

Spatial and Temporal Filtering: Apply filters to reduce noise in the data.

2. Signal Extraction:

-

Region of Interest (ROI) Selection: Define ROIs corresponding to individual cells or specific subcellular compartments.

-

Fluorescence Trace Extraction: Extract the average fluorescence intensity from each ROI for each frame of the recording.

3. Data Analysis:

-

ΔF/F Calculation: Calculate the change in fluorescence relative to the baseline fluorescence (ΔF/F) to normalize the signal.

-

Spike Detection: Use thresholding or more advanced algorithms to detect action potentials from the fluorescence traces.

-

Parameter Extraction: Quantify various parameters of neuronal activity, such as firing rate, spike timing, and signal propagation.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: The Electrochromic (Stark) Effect Mechanism.

Caption: General Experimental and Data Analysis Workflow.

References

In-Depth Technical Guide to RH 795 for Functional Neural Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the voltage-sensitive dye RH 795, a crucial tool for functional neural imaging. It covers the dye's core properties, mechanism of action, and detailed protocols for its application, with a focus on providing practical information for researchers in neuroscience and drug development.

Core Properties of this compound

This compound is a fast-responding potentiometric probe belonging to the styryl dye family, primarily utilized for the functional imaging of neurons.[1] It offers a valuable alternative to other styryl dyes, such as RH 414, as it does not appear to cause arterial constriction during cortical staining.[1] This property makes it particularly suitable for in vivo studies where maintaining normal physiological conditions is paramount.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative properties of this compound. It is important to note that precise quantitative values for some parameters, such as quantum yield and voltage sensitivity, are not consistently reported in the available literature.

| Property | Value / Description | Source |

| Chemical Formula | C₂₆H₃₉Br₂N₃O₂ | [1] |

| Molecular Weight | 585.42 g/mol | [1] |

| Excitation Maximum (in Methanol) | 530 nm | [1] |

| Emission Maximum (in Methanol) | 712 nm | [1] |

| Spectral Shift in Membranes | Excitation blue-shifted by ~20 nm; Emission blue-shifted by up to 80 nm | [1] |

| Response Time | Fast-responding | [1] |

| Voltage Sensitivity (ΔF/F per 100 mV) | Not explicitly reported for this compound. Other styryl dyes show fractional fluorescence changes of 10⁻⁵ to 10⁻² per 100 mV.[2] | N/A |

| Quantum Yield | Not explicitly reported for this compound. Other styryl dyes in the near-infrared range can have quantum yields ranging from approximately 0.02 to 0.72 depending on their structure and environment.[3][4] | N/A |

| Phototoxicity | Weak and slowly developing phototoxic effects.[5] | [5] |

| Photobleaching | Slow bleaching of the staining.[5] | [5] |

| Suitability for Long-Term Imaging | Considered a better candidate for long-term experiments compared to dyes like Di-4-ANEPPS due to lower phototoxicity and slower bleaching.[5] | [5] |

Mechanism of Action: Voltage Sensing

This compound, like other styryl dyes, functions by embedding its lipophilic tail into the cell membrane while its hydrophilic head remains at the surface. The dye's fluorescence properties are sensitive to the surrounding electric field. When the membrane potential changes, the dye molecules reorient themselves within the membrane, leading to a change in their electronic state and a corresponding shift in their fluorescence emission. This process is extremely fast, allowing for the detection of rapid neuronal events like action potentials.

Experimental Protocols

The following is a detailed, adapted protocol for in vivo cortical staining and imaging using this compound, based on established methods for similar voltage-sensitive dyes.[6]

Animal Preparation and Surgery

-

Anesthesia: Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic protocol (e.g., isoflurane or ketamine/xylazine).

-

Surgical Site Preparation: Shave and clean the scalp. Secure the animal in a stereotaxic frame.

-

Craniotomy: Perform a craniotomy over the cortical region of interest. Carefully remove the bone flap, leaving the dura mater intact.

-

Dura Preparation: Stop any bleeding with a hemostatic sponge. To increase the permeability of the dura to the dye, gently dry the dural surface.

Dye Loading

-

Dye Solution Preparation: Prepare a staining solution of this compound at a concentration of 1 mg/mL in sterile artificial cerebrospinal fluid (ACSF). The ACSF composition should be approximately: 125 mM NaCl, 2.5 mM KCl, 0.9 mM NaH₂PO₄, 5 mM Na₂HPO₄, 1.2 mM CaCl₂, 1.0 mM MgCl₂, and 2.5 mM D-glucose.

-

Application: Apply the this compound solution directly onto the exposed dura mater.

-

Incubation: Allow the dye to incubate for 90 minutes. During this time, protect the cortical surface from light to prevent photobleaching.

-

Washing: After incubation, thoroughly wash the cortical surface with dye-free ACSF for at least 20 minutes to remove any unbound dye.

Imaging

-

Microscope Setup: Position a fluorescence microscope over the stained cortical area.

-

Illumination: Use an excitation light source centered around 530 nm.

-

Emission Collection: Collect the emitted fluorescence using a long-pass filter (e.g., >665 nm).

-

Image Acquisition: Use a high-speed camera (e.g., CMOS or sCMOS) to acquire images at a high frame rate (e.g., 1 kHz) to capture rapid neuronal dynamics.

-

Data Recording: Trigger image acquisition in response to sensory stimuli or to capture spontaneous activity. Record for defined epochs (e.g., 256-1024 ms).

-

Maintaining Cortical Health: During imaging, keep the exposed cortex moist with ACSF, replacing it every 20-30 minutes.

Data Analysis

-

Pulsation Artifact Removal: If imaging in vivo, physiological pulsations can be a source of noise. These can be minimized by triggering data acquisition from the electrocardiogram (ECG) and subtracting the average pulsation artifact.

-

Signal Processing: The raw fluorescence signal (F) is typically expressed as a fractional change (ΔF/F) relative to the baseline fluorescence (F₀) before stimulation or activity.

-

Spatiotemporal Mapping: Generate maps of neural activity by plotting the ΔF/F signal over the imaged cortical area for each time point.

Considerations for Drug Development Professionals

Functional neural imaging with this compound provides a powerful platform for assessing the effects of novel compounds on neuronal activity. It allows for the direct visualization of how a drug candidate modulates neural circuit dynamics in real-time. For example, it can be used to:

-

Assess the pro-convulsant or anti-convulsant effects of a compound by observing changes in seizure-like activity in animal models of epilepsy.

-

Evaluate the impact of a drug on sensory processing by measuring changes in the cortical response to sensory stimuli.

-

Characterize the mechanism of action of a neuroactive compound by identifying the specific neural circuits that are modulated by the drug.

The relatively low phototoxicity and slow photobleaching of this compound make it particularly well-suited for the longer imaging sessions that may be required in pharmacological studies.[5]

Conclusion

This compound is a valuable tool in the neuroscientist's toolkit for functional brain imaging. Its favorable physiological profile and suitability for long-term imaging make it a strong choice for a variety of in vivo applications. While some of its quantitative properties are not as well-characterized as those of other dyes, its qualitative advantages and the established protocols for its use provide a solid foundation for its successful implementation in both basic research and drug development.

References

- 1. Sensitivity optimization of a rhodopsin-based fluorescent voltage indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for voltage-sensitive dye imaging of rat cortical activity with high signal-to-noise ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bright NIR-Emitting Styryl Pyridinium Dyes with Large Stokes’ Shift for Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Voltage-Sensitive Dye Study of Lateral Spreading of Cortical Activity in Mouse Primary Visual Cortex Induced by a Current Impulse - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to RH 795 for Neurobiological Research

For Researchers, Scientists, and Drug Development Professionals

Core Principles of RH 795

This compound is a fast-responding, potentiometric styryl dye predominantly utilized for the functional imaging of neuronal activity.[1] As a voltage-sensitive dye (VSD), it embeds into the plasma membrane of neurons and reports changes in membrane potential as alterations in its fluorescence intensity. Chemically, it is a dialkylaminophenylpolyenylpyridinium dye with the formula C₂₆H₃₉Br₂N₃O₂ and a molecular weight of 585.42 g/mol .[1]

The primary advantage of this compound lies in its favorable photostability and reduced phototoxicity compared to other VSDs, making it particularly well-suited for long-term imaging experiments.[2] Studies have shown that this compound exhibits weak and slowly developing phototoxic effects and slow bleaching.[2] Furthermore, unlike some other styryl dyes such as RH414, this compound does not cause arterial constriction during in vivo cortex staining, a significant benefit for physiological studies.[1] However, for short-term experiments requiring the detection of very small neuronal signals, other dyes like Di-4-ANEPPS may offer a higher signal quality.[2]

Mechanism of Action

The voltage-sensing mechanism of this compound, like other "fast" styryl dyes, is based on an electrochromic effect. This involves a direct interaction between the dye's chromophore and the electric field across the neuronal membrane. Changes in the membrane potential cause a shift in the electronic energy levels of the dye molecule. This alteration of energy levels results in a rapid (femtosecond to picosecond) shift in the dye's absorption and emission spectra, which is detected as a change in fluorescence intensity at a given excitation and emission wavelength.

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

| Chemical and Physical Properties | |

| Chemical Name | N-(4-Sulfobutyl)-4-(4-(4-(dipentylamino)phenyl)buta-1,3-dien-1-yl)pyridinium |

| Molecular Formula | C₂₆H₃₉Br₂N₃O₂ |

| Molecular Weight | 585.42 g/mol [1] |

| CAS Number | 172807-13-5[1] |

| Appearance | Orange-red solid[1] |

| Solubility | Water, DMSO, DMF |

| Spectroscopic Properties | |

| Excitation Maximum (in Methanol) | 530 nm[1] |

| Emission Maximum (in Methanol) | 712 nm[1] |

| Spectral Shift in Membranes | Absorption/Excitation can be blue-shifted by up to 20 nm. Emission can be blue-shifted by up to 80 nm.[1] |

| Color | Far-red[1] |

| Functional Properties | |

| Potential Dependence | Fast-response membrane potential dye[1] |

| Voltage Sensitivity (ΔF/F per 100 mV) | While specific values for this compound are not readily available in the literature, similar rhodol-based VSDs show sensitivities in the range of 16.7–18.0%.[3] The fractional fluorescence change is a key parameter for assessing dye performance. |

| Response Time | Described as a "fast-responding" potentiometric probe, indicating a response on the sub-millisecond timescale, suitable for tracking action potentials.[1] |

| Phototoxicity | Weak and slowly developing, making it suitable for long-term experiments.[2] |

| Bleaching | Slow bleaching profile.[2] |

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound. Below are composite protocols for common applications, adapted from established neurobiological techniques.

Protocol 1: Staining of Acute Brain Slices

This protocol is adapted from standard procedures for preparing and staining acute brain slices for electrophysiology and imaging.

Materials:

-

This compound dye stock solution (e.g., 1 mg/mL in DMSO)

-

Artificial cerebrospinal fluid (aCSF), chilled to 4°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Recovery chamber with aCSF at 32-34°C.

-

Vibratome or tissue slicer.

-

Dissection tools.

Procedure:

-

Slice Preparation:

-

Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated NMDG-based or sucrose-based protective cutting solution.

-

Rapidly dissect the brain and mount the region of interest onto the vibratome stage.

-

Cut brain slices to the desired thickness (e.g., 300 µm) in the ice-cold, oxygenated cutting solution.

-

-

Slice Recovery:

-

Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30-60 minutes.

-

-

Staining:

-

Prepare the staining solution by diluting the this compound stock solution into oxygenated aCSF. A final concentration in the range of 0.005-0.02 mg/mL is a good starting point. The optimal concentration should be determined empirically.

-

Incubate the slices in the this compound staining solution for 15-30 minutes at room temperature, protected from light.

-

-

Washing:

-

After incubation, transfer the slices to a fresh chamber with dye-free, oxygenated aCSF to wash for at least 15-20 minutes before imaging.

-

-

Imaging:

-

Transfer a slice to the recording chamber of the microscope, continuously perfused with oxygenated aCSF.

-

Use an appropriate filter set for far-red fluorescence. For this compound, an excitation filter around 530 nm and an emission filter around 710 nm would be suitable.

-

Use the lowest possible excitation light intensity to minimize phototoxicity and bleaching, while still achieving an adequate signal-to-noise ratio.[2]

-

Protocol 2: In Vivo Cortical Staining in Mice

This protocol is for imaging neuronal activity in the cortex of an anesthetized or awake, head-fixed mouse, adapted from cranial window implantation and in vivo imaging procedures.

Materials:

-

This compound dye stock solution (e.g., 1 mg/mL in sterile saline or aCSF).

-

Surgical tools for craniotomy.

-

Dental cement for headplate fixation.

-

Low-melting-point agarose.

-

Glass coverslip.

Procedure:

-

Surgical Preparation:

-

Anesthetize the mouse and fix its head in a stereotaxic frame.

-

Perform a craniotomy over the cortical region of interest. Carefully remove the dura mater.

-

-

Dye Application:

-

Prepare the this compound staining solution at a concentration of 0.5-1 mg/mL in sterile aCSF.

-

Apply the solution directly onto the exposed cortical surface.

-

Allow the dye to incubate for 60-90 minutes. During this time, keep the cortical surface moist with the dye solution and protected from light.

-

-

Washing and Sealing:

-

After the incubation period, gently wash the cortical surface with sterile, dye-free aCSF to remove excess dye.

-

Cover the craniotomy with a low-melting-point agarose (e.g., 1.5% in aCSF) and seal it with a glass coverslip.

-

Secure the coverslip with dental cement.

-

-

Imaging:

-

Allow the animal to recover from surgery before imaging if performing chronic experiments.

-

For imaging, head-fix the animal under the microscope.

-

Use appropriate excitation and emission filters for this compound.

-

Acquire time-series images at a high frame rate (e.g., 100-500 Hz) to capture fast neuronal dynamics.

-

Visualizations

Mechanism of Action: Electrochromic Shift

Caption: Mechanism of this compound voltage sensing via electrochromic effect.

Experimental Workflow: Acute Brain Slice Imaging

Caption: Workflow for this compound functional imaging in acute brain slices.

Data Analysis Pipeline

Caption: Data analysis workflow for voltage-sensitive dye imaging.

References

In-Depth Technical Guide: The Discovery and Development of BX-795, a Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BX-795 has emerged as a significant small molecule inhibitor in preclinical research, initially developed as a potent inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). This aminopyrimidine-based compound has since been characterized as a multi-kinase inhibitor, demonstrating notable activity against TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). Its ability to modulate key signaling pathways implicated in cancer and viral infections has made it a valuable tool for scientific investigation and a potential candidate for further therapeutic development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BX-795.

Discovery and Initial Characterization

BX-795 was originally identified by Berlex Biosciences during a screening campaign for inhibitors of PDK1, a critical kinase in the PI3K/Akt signaling pathway often dysregulated in cancer. The compound is currently in the preclinical stage of development for the treatment of neoplasms. Further studies revealed its broader kinase inhibitory profile, establishing it as a multi-kinase inhibitor.

Chemical Properties:

| Property | Value |

| IUPAC Name | N-(3-((5-iodo-4-((3-(thiophene-2-carboxamido)propyl)amino)pyrimidin-2-yl)amino)phenyl)pyrrolidine-1-carboxamide |

| Molecular Formula | C23H26IN7O2S |

| Molecular Weight | 591.47 g/mol |

| CAS Number | 702675-74-9 |

| Core Scaffold | Aminopyrimidine |

Mechanism of Action and Signaling Pathways

BX-795 functions as an ATP-competitive inhibitor, binding to the hinge region of the kinase domain of its targets. This action prevents the phosphorylation of downstream substrates, thereby disrupting key signaling cascades.

Inhibition of the PDK1/Akt Signaling Pathway

PDK1 is a master kinase that phosphorylates and activates Akt, a central node in a pathway that promotes cell survival, growth, and proliferation. By inhibiting PDK1, BX-795 effectively blocks the activation of Akt and its downstream effectors, such as S6K1, PKCδ, and GSK3β.[1] This inhibition of the PDK1/Akt pathway is a primary mechanism behind the pro-apoptotic and anti-proliferative effects of BX-795 observed in various cancer cell lines.

Caption: Inhibition of the PDK1/Akt signaling pathway by BX-795.

Inhibition of the TBK1/IKKε Signaling Pathway

BX-795 is also a potent inhibitor of TBK1 and IKKε, kinases that play a crucial role in the innate immune response to viral infections.[2] These kinases are responsible for the phosphorylation and activation of the transcription factor IRF3, which leads to the production of type I interferons. By inhibiting TBK1 and IKKε, BX-795 can modulate the antiviral response. This mechanism also has implications in oncology, as the TBK1 pathway has been implicated in the survival of certain cancer cells.

Caption: Inhibition of the TBK1/IKKε signaling pathway by BX-795.

Quantitative Data: In Vitro Activity

BX-795 has been extensively profiled against a panel of kinases and cancer cell lines, demonstrating potent inhibitory activity.

Table 1: Kinase Inhibitory Activity of BX-795

| Kinase Target | IC50 (nM) |

| PDK1 | 6 |

| TBK1 | 6 |

| IKKε | 41 |

| Aurora B | 31 |

| PKA | >140x selectivity vs PDK1 |

| PKC | >1600x selectivity vs PDK1 |

| GSK3β | >100x selectivity vs PDK1 |

Data compiled from multiple sources.[1][3]

Table 2: Anti-proliferative Activity of BX-795 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 (µM) |

| MDA-MB-468 | Breast Cancer | Plastic | 1.6 |

| HCT-116 | Colon Cancer | Plastic | 1.4 |

| MiaPaca | Pancreatic Cancer | Plastic | 1.9 |

| MDA-MB-468 | Breast Cancer | Soft Agar | 0.72 |

| PC-3 | Prostate Cancer | Soft Agar | 0.25 |

Data compiled from multiple sources.[1][3]

Experimental Protocols

PDK1 Kinase Assay (Coupled Assay)

This assay measures the activation of AKT2 by PDK1 in the presence of PtdIns-3,4-P2.

-

Reaction Mixture Preparation: Prepare a final assay mixture (60 µL) containing 15 mM MOPS (pH 7.2), 1 mg/mL bovine serum albumin, 18 mM β-glycerol phosphate, 0.7 mM dithiothreitol, 3 mM EGTA, 10 mM MgOAc, 7.5 µM ATP, 0.2 µCi of [γ-33P]ATP, 7.5 µM biotinylated peptide substrate (biotin-ARRRDGGGAQPFRPRAATF), 0.5 µL of PtdIns-3,4-P2-containing phospholipid vesicles, 60 pg of purified recombinant human PDK1, and 172 ng of purified recombinant human AKT2.

-

Compound Addition: Add BX-795 at various concentrations.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature.

-

Signal Detection: Capture the biotin-labeled peptide from 10 µl of the assay mixture on streptavidin-coated SPA beads. Measure product formation by scintillation proximity in a Wallac MicroBeta counter.

Caption: Workflow for the PDK1 coupled kinase assay.

Cell Viability Assay (WST-1)

This assay assesses the effect of BX-795 on the proliferation of cancer cells.

-

Cell Seeding: Seed cells at a density of 1,500–3,000 cells/well in 96-well plates and incubate overnight.

-

Compound Treatment: Add BX-795 at various concentrations (in 1% DMSO and growth medium, final DMSO concentration 0.1%) to the wells.

-

Incubation: Incubate the treated cells for 72 hours.

-

Viability Measurement: Add 10 µL of WST-1 reagent to each well and incubate.

-

Data Acquisition: Read the absorbance at 450 nm using a plate reader. Calculate the net signal by subtracting the background (no cells).

Caption: Workflow for the WST-1 cell viability assay.

Preclinical Development

BX-795 has been evaluated in various preclinical models, primarily for its anti-cancer and anti-viral activities.

In Vivo Efficacy

In a murine model of vaginal herpes simplex virus 2 (HSV-2) infection, topical administration of 50 µM BX-795 was shown to be well-tolerated and effective in controlling viral replication.[4] In oncology, BX-320, a related PDK1 inhibitor, demonstrated inhibition of LOX melanoma tumor growth in the lungs of nude mice.[5] While specific in vivo anti-cancer efficacy data for BX-795 is less reported in the provided context, its potent in vitro activity and mechanism of action suggest potential for in vivo anti-tumor effects.

Toxicology and Tolerability

Topical application of BX-795 in a murine ocular model for 4 weeks did not show signs of corneal surface dryness, structural changes, or significant increases in intraocular pressure compared to the standard antiviral drug trifluridine, suggesting good local tolerability.[1] In a separate study, BX-795 was well-tolerated in vaginal epithelial cells at concentrations as high as 80 µM.[4] However, a comprehensive systemic toxicology profile for BX-795 is not yet publicly available. One report mentioned that BX-795 has liabilities including poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties, which may have hindered its clinical development.[6]

Conclusion and Future Directions

BX-795 is a potent, multi-kinase inhibitor with a well-defined mechanism of action targeting the PDK1/Akt and TBK1/IKKε signaling pathways. Its robust in vitro anti-proliferative activity against a range of cancer cell lines and its efficacy in preclinical models of viral infection highlight its potential as a therapeutic agent. While challenges related to its pharmacokinetic and toxicological properties may need to be addressed through medicinal chemistry efforts, BX-795 remains an invaluable research tool for dissecting the complex signaling networks that drive cancer and infectious diseases. Further investigation into its in vivo anti-cancer efficacy and the development of analogs with improved drug-like properties are promising avenues for future research.

References

- 1. Prior inhibition of AKT phosphorylation by BX795 can define a safer strategy to prevent herpes simplex virus-1 infection of the eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Activity, Tolerability, and Mechanism of Action of BX795 as an Antiviral against Herpes Simplex Virus 2 Genital Infection | Semantic Scholar [semanticscholar.org]

- 3. In Vitro and In Vivo Activity, Tolerability, and Mechanism of Action of BX795 as an Antiviral against Herpes Simplex Virus 2 Genital Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Activity, Tolerability, and Mechanism of Action of BX795 as an Antiviral against Herpes Simplex Virus 2 Genital Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. otavachemicals.com [otavachemicals.com]

- 6. researchgate.net [researchgate.net]

Core Principles of RH 795 Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles behind RH 795 imaging, a powerful technique for monitoring neuronal activity. We will delve into the core mechanisms of this voltage-sensitive dye, present detailed experimental protocols, and offer quantitative data for effective experimental design and interpretation.

Introduction to this compound: A Potentiometric Probe for Neuronal Imaging

This compound is a fast-response, potentiometric styryl dye widely used in neuroscience for the functional imaging of neurons.[1] As a voltage-sensitive dye (VSD), its optical properties change in response to variations in the electrical potential across the cell membrane.[1][2] This characteristic allows for the real-time monitoring of neuronal dynamics, such as action potentials and synaptic events, across populations of cells. This compound is particularly noted for its suitability in long-term imaging experiments due to its relatively low phototoxicity and slow bleaching compared to other dyes like Di-4-ANEPPS.[1]

Mechanism of Voltage Sensing: The Electrochromic Effect

The voltage-sensing capability of this compound and other styryl dyes is primarily attributed to an electrochromic mechanism , also known as the molecular Stark effect.[3] This process involves a direct interaction between the dye's chromophore and the electric field across the neuronal membrane.

Here's a breakdown of the mechanism:

-

Dye Insertion: this compound molecules insert into the outer leaflet of the neuronal plasma membrane.

-

Chromophore Alignment: The dye's chromophore, which possesses a significant dipole moment, aligns itself within the membrane's strong intrinsic electric field.

-

Electric Field-Induced Spectral Shift: Changes in the membrane potential alter the strength of this electric field. This, in turn, perturbs the electronic ground and excited states of the chromophore, leading to a shift in its absorption and emission spectra.[3]

-

Fluorescence Intensity Change: Depolarization of the membrane typically causes a blue shift (hypsochromic shift) in the excitation spectrum. When exciting the dye at the red edge of its absorption spectrum, this blue shift results in a decrease in the amount of light absorbed and, consequently, a decrease in the emitted fluorescence. Conversely, hyperpolarization can lead to a red shift (bathochromic shift) and an increase in fluorescence. The magnitude of this fluorescence change is linearly proportional to the change in membrane potential over a physiological range.

This rapid, physical response allows this compound to track neuronal voltage changes with sub-millisecond temporal resolution.

Quantitative Data and Dye Properties

For effective experimental design, it is crucial to understand the quantitative properties of this compound. The following tables summarize key parameters.

| Property | Value | Reference(s) |

| Molecular Weight | 585.42 g/mol | [1] |

| Excitation (in Methanol) | ~530 nm | [1] |

| Emission (in Methanol) | ~712 nm | [1] |

| Solubility | Soluble in water | [1] |

| Voltage Sensitivity | Typically in the range of 2-10% change in fluorescence per 100 mV. A similar dye, RH 237, shows approximately 3% per 100 mV.[4] | [2][4] |

Note: The excitation and emission maxima of styryl dyes can shift when bound to cell membranes.

| Parameter | This compound | Di-4-ANEPPS | Reference(s) |

| Suitability | Long-term experiments | Short-term experiments requiring high signal quality | [1] |

| Phototoxicity | Weak and slowly developing | Higher than this compound | [1] |

| Photobleaching | Slower bleaching rate | Faster bleaching rate | [5] |

| Signal-to-Noise Ratio | Independent of excitation light strength at low concentrations | Dependent on excitation light strength | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in both in vitro and in vivo settings.

In Vitro Staining and Imaging of Cultured Neurons

This protocol is designed for staining and imaging cultured neurons, such as primary hippocampal or cortical neurons.

Materials:

-

This compound dye stock solution (e.g., 1 mg/mL in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or desired imaging buffer

-

Cultured neurons on coverslips

-

Fluorescence microscope equipped with appropriate filters, a light source (e.g., LED, mercury arc lamp), and a sensitive camera (e.g., sCMOS or EMCCD)

Staining Protocol:

-

Prepare Staining Solution: Dilute the this compound stock solution in HBSS to a final concentration of 0.05-0.2 mM. The optimal concentration may need to be determined empirically for your specific cell type and experimental conditions.

-

Wash Cells: Gently wash the cultured neurons twice with pre-warmed HBSS to remove any residual culture medium.

-

Incubate with Dye: Replace the HBSS with the this compound staining solution. Incubate the cells for 20-30 minutes at 37°C, protected from light.

-

Wash Out Excess Dye: After incubation, gently wash the cells three times with pre-warmed HBSS to remove any unbound dye.

-

Imaging: The cells are now ready for imaging. Maintain the cells in HBSS or your chosen imaging buffer during the experiment.

Imaging Parameters:

-

Excitation: Use an excitation wavelength at the red edge of the dye's absorption spectrum (e.g., 620-640 nm).

-

Emission: Collect the emitted fluorescence using a long-pass filter (e.g., >665 nm).

-

Light Source Intensity: Use the lowest light intensity that provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.

-

Exposure Time: Use the shortest possible exposure time to capture the desired neuronal dynamics.

In Vivo Cortical Staining and Imaging

This protocol is adapted for in vivo imaging of cortical activity in animal models.

Materials:

-

This compound dye

-

Artificial cerebrospinal fluid (aCSF)

-

Agarose

-

Surgical equipment for craniotomy

-

In vivo imaging setup (e.g., two-photon microscope or wide-field fluorescence microscope)

Surgical and Staining Protocol:

-

Animal Preparation and Craniotomy: Anesthetize the animal and perform a craniotomy over the cortical region of interest, carefully removing the dura mater.

-

Dye Application: Prepare a solution of this compound in aCSF at a concentration of 0.5-1 mg/mL. Apply this solution directly to the exposed cortical surface.

-

Incubation: Allow the dye to incubate for 60-90 minutes. During this time, the cortex should be protected from light and kept moist with the dye solution.

-

Wash and Seal: After incubation, gently wash the cortical surface with fresh aCSF to remove excess dye. Cover the craniotomy with 1.2-1.5% low-melting-point agarose in aCSF and seal with a glass coverslip to reduce motion artifacts.

Imaging Parameters:

-

Excitation: For wide-field imaging, use an appropriate red-shifted excitation filter. For two-photon imaging, an excitation wavelength of around 800-840 nm can be used.

-

Emission: Use a suitable emission filter to collect the far-red fluorescence of this compound.

-

Imaging Depth: Two-photon microscopy will allow for imaging deeper into the cortical layers.

Visualizations: Signaling Pathways and Workflows

To further clarify the principles and procedures, the following diagrams are provided.

Caption: Relationship between membrane potential and this compound fluorescence.

Caption: General experimental workflow for this compound imaging.

Caption: Signaling pathway of the electrochromic effect in this compound.

Conclusion

This compound is a valuable tool for functional neuronal imaging, offering a balance of fast response times and suitability for long-term experiments. By understanding the underlying electrochromic mechanism and following robust experimental protocols, researchers can effectively leverage this dye to gain critical insights into the complex dynamics of neural circuits. Careful consideration of imaging parameters is essential to minimize phototoxicity and ensure the acquisition of high-quality, reliable data.

References

- 1. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stark Effect | Explore Advanced Imaging — Potentiometric Probes [potentiometricprobes.com]

- 4. Fluorescence monitoring of rapid changes in membrane potential in heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]

RH 795: A Technical Guide for Membrane Potential Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH 795 is a lipophilic styryl dye renowned for its utility as a fast-response potentiometric probe, enabling the real-time visualization of membrane potential dynamics in excitable cells, particularly neurons.[1][2] Its rapid response characteristics make it an invaluable tool for investigating transient electrical events such as action potentials and synaptic activity. A key advantage of this compound over other dyes, like RH 414, is its reduced physiological side effects; for instance, it does not induce arterial constriction during cortical staining, making it more suitable for in vivo studies.[1] This technical guide provides an in-depth overview of this compound, including its core properties, a detailed experimental protocol, and a discussion of its applications in neuroscience and drug discovery.

Core Properties of this compound

This compound's functionality is rooted in its chemical and spectral characteristics. As a member of the styryl dye family, its fluorescence emission is highly sensitive to the surrounding electrical field.

| Property | Value |

| Chemical Formula | C₂₆H₃₉Br₂N₃O₂ |

| Molecular Weight | 585.42 g/mol |

| CAS Number | 172807-13-5 |

| Form | Orange-red solid |

| Solubility | Water soluble |

| Excitation (in Methanol) | ~530 nm |

| Emission (in Methanol) | ~712 nm |

| Spectral Shift in Membrane | In a lipid environment, the excitation and emission spectra typically undergo a blue shift of approximately 20 nm and 80 nm, respectively.[1] |

| Response Type | Fast-response potentiometric dye |

| Reported Sensitivity | While specific data for this compound is not readily available, similar styryl dyes like RH 237 exhibit a fractional fluorescence change of approximately 3-20% per 100 mV change in membrane potential.[3][4] |

Mechanism of Action

The voltage-sensing mechanism of this compound is based on an electrochromic shift. The dye molecules insert into the outer leaflet of the plasma membrane. A change in the transmembrane potential alters the electronic environment of the dye's chromophore. This perturbation of the electric field causes a rapid shift in the dye's electronic ground and excited states, leading to a corresponding change in its fluorescence emission spectrum. This process is extremely fast, allowing for the detection of membrane potential changes on a millisecond timescale.

References

Methodological & Application

Application Notes and Protocols: RH 795 Staining for Brain Slices

For Researchers, Scientists, and Drug Development Professionals

Introduction to RH 795

This compound is a fast-responding, potentiometric styryl dye utilized for the functional imaging of neurons and other excitable cells.[1] As a voltage-sensitive dye (VSD), its spectral properties change in response to shifts in membrane potential, allowing for real-time optical monitoring of neuronal activity.[2][3] This makes it a powerful tool for studying neural circuits, action potential propagation, and synaptic activity in brain slice preparations.

This compound binds to the external leaflet of the cell membrane and exhibits an electrochromic shift in its fluorescence spectrum upon changes in the surrounding electric field.[2][3] Notably, it is considered a better candidate for long-term experiments compared to some other VSDs, as it demonstrates weaker phototoxic effects and slower bleaching.[4][5] Unlike some related dyes, this compound does not appear to cause arterial constriction during cortex staining.[1][6]

Key Properties:

-

Dye Type: Fast-response, potentiometric (voltage-sensitive) dye.[1]

-

Primary Application: Functional imaging of neuronal activity in live cells.[1]

-

Spectral Properties: Excitation/Emission (in Methanol): 530/712 nm. Note that in cell membranes, spectra are typically blue-shifted.[1]

Mechanism of Action of Voltage-Sensitive Dyes

Voltage-sensitive dyes like this compound are amphiphilic molecules that insert themselves into the lipid bilayer of the cell membrane. The dye's chromophore, the part of the molecule responsible for fluorescence, is oriented parallel to the electric field across the membrane. When the membrane potential changes, such as during an action potential, the electric field is altered. This alteration interacts with the electronic structure of the chromophore, causing a rapid shift in its fluorescence emission or absorption spectrum. This change in fluorescence intensity is directly proportional to the change in membrane voltage, providing an optical readout of neural activity.

Experimental Protocols

This section details the procedure for preparing acute brain slices and staining them with this compound for live functional imaging.

Required Materials and Reagents

-

Dye: this compound (e.g., from Biotium).

-

Reagents:

-

Artificial Cerebrospinal Fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.

-

Sucrose-based cutting solution.

-

Dimethyl sulfoxide (DMSO).

-

-

Equipment:

-

Vibrating microtome (vibratome).

-

Dissection tools (scissors, forceps, scalpel).

-

Beakers and petri dishes.

-

Incubation/recovery chamber for brain slices.

-

Fluorescence microscope with appropriate filters for far-red imaging.

-

High-sensitivity camera (e.g., CCD or sCMOS).

-

Perfusion system.

-

Brain Slice Preparation Protocol

-

Anesthesia and Perfusion: Anesthetize the animal according to approved institutional protocols. Perform transcardial perfusion with ice-cold, oxygenated sucrose-based cutting solution to clear blood and rapidly cool the brain.

-

Brain Extraction: Rapidly dissect and remove the brain, placing it immediately into the ice-cold, oxygenated cutting solution.

-

Slicing:

-

Mount the brain onto the vibratome stage.

-

Submerge the brain in the ice-cold, oxygenated cutting solution in the vibratome buffer tray.

-

Cut brain slices to the desired thickness (typically 300-400 µm).

-

-

Recovery: Transfer the slices immediately to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with 95% O₂ / 5% CO₂. Allow slices to recover for at least 1 hour before staining.

This compound Staining Protocol

-

Prepare Staining Solution:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

-

Dilute the stock solution into oxygenated aCSF to reach the final working concentration. The optimal concentration may require testing but a starting point of 0.05-0.2 mg/mL is recommended.

-

-

Incubation:

-

Transfer the recovered brain slices into the this compound staining solution.

-

Incubate for 60-90 minutes at room temperature or a slightly elevated temperature (e.g., 30°C).[2] Ensure the solution is continuously oxygenated and protected from light to prevent photobleaching.

-

-

Washing: After incubation, wash the slices thoroughly with fresh, oxygenated aCSF for 15-30 minutes to remove unbound dye from the background.

-

Mounting: Transfer a single slice to a recording chamber on the microscope stage. The slice should be fully submerged and continuously perfused with oxygenated aCSF.

Data Presentation: Staining and Imaging Parameters

The following table summarizes the key quantitative parameters for the this compound staining protocol. Researchers should optimize these parameters for their specific tissue type and experimental setup.

| Parameter | Recommended Range/Value | Notes |

| Slice Thickness | 300 - 400 µm | Thicker slices may require longer incubation times. |

| This compound Stock Solution | 1 mg/mL in DMSO | Store protected from light at -20°C.[1] |

| This compound Working Conc. | 0.05 - 0.2 mg/mL | Optimization is crucial for achieving a good signal-to-noise ratio. |

| Incubation Time | 60 - 90 minutes | Longer times may improve staining depth but can increase toxicity.[2] |

| Incubation Temperature | Room Temperature to 34°C | Higher temperatures can facilitate faster dye loading.[7] |

| Excitation Wavelength | ~530 nm | Can be achieved with a halogen lamp or a high-power LED.[1][8] |

| Emission Filter | Long-pass >695 nm or Band-pass ~710 nm | The emission peak is broad and far-red.[1] |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from brain extraction to imaging.

References

- 1. biotium.com [biotium.com]

- 2. Methods for voltage-sensitive dye imaging of rat cortical activity with high signal-to-noise ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]

- 4. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]

- 6. biotium.com [biotium.com]

- 7. Prolonged Incubation of Acute Neuronal Tissue for Electrophysiology and Calcium-imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A light-emitting diode light source for imaging of neural activities with voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Imaging with RH 795

For Researchers, Scientists, and Drug Development Professionals

Introduction to RH 795 for In Vivo Voltage Imaging